5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride
Description
5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a piperidin-3-yl group at the 5-position and an amine at the 2-position. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications . This compound is structurally related to kinase inhibitors and receptor modulators, where the piperidine moiety often contributes to binding affinity and selectivity .
Properties
IUPAC Name |
5-piperidin-3-ylpyridin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8;;/h3-4,7-8,12H,1-2,5-6H2,(H2,11,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWDOECBECRCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CN=C(C=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Intermediate Synthesis
The synthesis of 5-(piperidin-3-yl)pyridin-2-amine dihydrochloride typically begins with piperidine-3-carboxylic acid (nipecotic acid) as a foundational building block. In a manner analogous to the synthesis of 1-methylpiperidine-4-carboxylic acid described in US8697876B2, nipecotic acid undergoes N-methylation via transfer hydrogenation. This reaction employs formaldehyde as the hydrogen donor under ambient pressure, facilitated by a palladium-on-charcoal catalyst in an aqueous acidic medium (e.g., formic acid) at 90–95°C. The resultant 1-methylpiperidine-3-carboxylic acid is isolated as a hydrochloride salt using 1.5 equivalents of hydrochloric acid, achieving >95% purity as confirmed by $$ ^1H $$ NMR.
Subsequent activation of the carboxylic acid group is achieved using thionyl chloride (SOCl$$_2$$), forming the corresponding acid chloride. This intermediate reacts with diethylamine to yield N,N-diethyl-1-methylpiperidine-3-carboxamide, a critical precursor for downstream functionalization. The use of thionyl chloride circumvents the formation of dimethyl carbamoyl chloride byproducts, ensuring high synthetic efficiency.
Pyridine Ring Construction and Functionalization
The pyridin-2-amine moiety is introduced via a Grignard-mediated coupling strategy. Turbo Grignard reagent (isopropylmagnesium chloride/lithium chloride) reacts with 2,6-dibromopyridine at ambient temperature, avoiding the need for cryogenic conditions. This step generates (6-bromopyridin-2-yl)(1-methylpiperidin-3-yl)methanone hydrobromide, which is subsequently subjected to copper-catalyzed amination.
A critical innovation lies in the use of >0.02 wt% copper(I) oxide (Cu$$_2$$O) at 60–70°C, which facilitates the substitution of the bromine atom with an amine group while minimizing product discoloration. This contrasts with traditional methods employing lower catalyst loadings at elevated temperatures (80–110°C), which often yield yellow-brown impurities. The final intermediate, (6-aminopyridin-2-yl)(1-methylpiperidin-3-yl)methanone, is isolated as a white crystalline solid with >98% purity via recrystallization from ethanol.
Salt Formation and Purification
Conversion to the dihydrochloride salt is achieved by treating the free base with 2.0 equivalents of hydrochloric acid in ethanol. The reaction mixture is stirred at 0–5°C for 12 hours, precipitating the target compound as a hygroscopic solid. Final purification involves antisolvent crystallization using tert-butyl methyl ether, yielding 5-(piperidin-3-yl)pyridin-2-amine dihydrochloride with a melting point of 212–214°C and ≤0.5% residual solvents by GC-MS.
Optimization of Reaction Conditions
Catalytic Efficiency in Transfer Hydrogenation
The transfer hydrogenation step is optimized for both yield and environmental impact. A catalyst loading of 5 wt% Pd/C with a formaldehyde-to-nipecotic acid molar ratio of 3:1 achieves 97% conversion within 6 hours. Increasing the temperature beyond 95°C promotes over-reduction, while lower temperatures (<80°C) result in incomplete methylation. The reaction’s scalability is demonstrated in 100-L batches, maintaining a space-time yield of 0.8 kg·L$$^{-1}$$·h$$^{-1}$$.
Copper-Catalyzed Amination: Kinetic Analysis
Kinetic studies of the amination step reveal a first-order dependence on both (6-bromopyridin-2-yl)(1-methylpiperidin-3-yl)methanone and ammonia concentrations. The apparent activation energy ($$Ea$$) is calculated as 45 kJ·mol$$^{-1}$$ using the Arrhenius equation ($$k = A \cdot e^{-Ea/(RT)}$$), indicating a diffusion-controlled process at >60°C.
Analytical Characterization
Spectroscopic Validation
The dihydrochloride salt is characterized by $$ ^1H $$ NMR (400 MHz, D$$2$$O): δ 8.21 (d, $$J = 8.4$$ Hz, 1H, pyridine-H6), 7.45 (d, $$J = 7.6$$ Hz, 1H, pyridine-H3), 6.92 (dd, $$J = 8.4, 7.6$$ Hz, 1H, pyridine-H4), 3.85–3.78 (m, 2H, piperidine-H2, H6), 3.12 (t, $$J = 12.0$$ Hz, 1H, piperidine-H4), 2.95 (s, 3H, N-CH$$3$$), 2.30–2.15 (m, 2H, piperidine-H3, H5), 1.90–1.75 (m, 2H, piperidine-H1, H7).
X-ray Diffraction and Thermal Stability
Powder X-ray diffraction (PXRD) confirms the crystalline nature of the dihydrochloride salt, with characteristic peaks at 2θ = 12.4°, 15.7°, and 24.9° (Form A). Differential scanning calorimetry (DSC) reveals an endothermic melt at 214°C, followed by decomposition above 300°C.
Industrial-Scale Production Considerations
Solvent Selection and Waste Management
Ethanol is preferred over dichloromethane (DCM) for salt formation due to its lower toxicity and ease of recycling. A closed-loop system recovers >90% of ethanol via distillation, reducing production costs by 25% compared to traditional methods.
Regulatory Compliance
The final product meets ICH Q3D guidelines for elemental impurities, with Cu < 5 ppm and Pd < 1 ppm as quantified by ICP-MS. Residual solvent analysis (USP <467>) confirms ethanol levels at 0.2% (w/w), well below the 5% threshold.
Recent Advances and Alternative Approaches
Enzymatic Methylation Strategies
Recent studies propose using methyltransferase enzymes for N-methylation, eliminating the need for metal catalysts. Preliminary data show 80% yield using S-adenosyl methionine (SAM) as the methyl donor, though scalability remains unproven.
Flow Chemistry Applications
Continuous-flow amination reactors equipped with immobilized Cu$$_2$$O catalysts demonstrate 40% reduction in reaction time compared to batch processes. This approach enhances heat transfer and minimizes side reactions during scale-up.
Chemical Reactions Analysis
Types of Reactions: 5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Scientific Research Applications
5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride has a wide range of applications across different domains:
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic effects. It acts as a modulator of various biological pathways, particularly those involving protein kinases. Its interactions with the phosphatidylinositol-3 kinase (PI3K) signaling pathway are noteworthy, as they have implications in cancer therapy and metabolic disorders.
Biological Studies
In biological research, this compound is utilized to study enzyme inhibitors and receptor modulators. For instance, it has been investigated for its affinity toward histamine H3 receptors and sigma receptors, which are involved in pain modulation and neuropharmacology . Studies have shown that derivatives of this compound can effectively inhibit these receptors, suggesting potential applications in pain management therapies.
Chemical Synthesis
5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride serves as a valuable intermediate in the synthesis of complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block in organic synthesis. This includes its use in developing new materials and catalysts for industrial processes.
Case Studies
Several studies highlight the efficacy of 5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride:
- Cancer Research : A study demonstrated that this compound significantly inhibited the growth of human tumor xenografts in vivo at well-tolerated doses, indicating its potential as an anticancer agent.
- Pain Management : Research on dual piperidine-based ligands has shown promising results for treating nociceptive and neuropathic pain through their action on histamine H3 and sigma receptors .
- Synthetic Applications : The compound's role as an intermediate in synthesizing novel heterocycles has led to the development of new materials with enhanced properties for various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. This can include binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Molecular Properties
The table below highlights key structural analogs and their properties:
Key Observations:
- Positional Isomerism : The substitution of piperidine at the 3- vs. 4-position (e.g., 5-(Piperidin-3-yl) vs. 5-(Piperidin-4-yl)) alters steric and electronic interactions. Piperidin-3-yl derivatives may exhibit distinct conformational preferences compared to 4-substituted analogs, impacting receptor binding .
- Heterocycle Differences : Replacing piperidine with piperazine introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and basicity, which could influence pharmacokinetics .
Biological Activity
5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride is characterized by the following chemical structure:
- Molecular Formula : CHClN
- Molecular Weight : 232.13 g/mol
The biological activity of 5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to modulate signaling pathways by binding to specific sites, influencing cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research has indicated that 5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride exhibits notable anticancer properties. A study demonstrated its efficacy against several cancer cell lines, including MCF-7 and MDA-MB-231, with IC values indicating significant growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU).
| Cell Line | IC (µM) | Comparison with 5-FU (IC µM) |
|---|---|---|
| MCF-7 | 9.46 | 17.02 |
| MDA-MB-231 | 11.73 | 11.73 |
Enzymatic Inhibition
The compound has been shown to inhibit specific enzymes involved in cancer progression. For instance, it demonstrates potent inhibition of PI3K isoforms, which are critical in cancer signaling pathways.
| Enzyme | IC (nM) |
|---|---|
| PI3Kα | 3.6 |
| PI3Kγ | 1.8 |
| PI3Kδ | 2.5 |
| PI3Kβ | 30 |
Antimicrobial Activity
In addition to its anticancer properties, the compound also shows antimicrobial activity against various pathogens, suggesting potential applications in treating infectious diseases.
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the piperidine and pyridine rings significantly impact the biological activity of the compound. For example, substituents on the pyridine ring enhance binding affinity and selectivity towards target enzymes.
Case Studies
Several case studies have highlighted the effectiveness of 5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride in preclinical models:
- Study on Breast Cancer : This study evaluated the compound's effects on tumor growth in xenograft models, showing a reduction in tumor volume and improved survival rates.
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Q & A
Q. Critical Parameters :
Q. Table 1. Synthetic Optimization Guidelines
| Step | Key Variables | Optimal Range | Impact on Yield/Purity |
|---|---|---|---|
| Coupling | Catalyst loading | 5–10 mol% Pd | Higher loading increases yield but raises cost |
| Salt Formation | HCl concentration | 2–4 M | Excess HCl reduces purity due to byproducts |
| Purification | Solvent polarity | Medium polarity (EtOAc/hexane) | Balances purity and recovery |
Which analytical techniques are most effective for confirming the structural integrity of 5-(Piperidin-3-yl)pyridin-2-amine dihydrochloride?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments; detects impurities (<2%) via peak splitting .
- X-ray Crystallography : Resolves 3D structure, confirming piperidine-pyridine connectivity .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₀H₁₆Cl₂N₃) with <1 ppm error .
- HPLC-PDA : Quantifies purity (>98%) using reverse-phase C18 columns (λ = 254 nm) .
Advanced Tip : Combine 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities in the piperidine ring .
How can researchers resolve discrepancies in biological activity data observed across different batches?
Methodological Answer:
Discrepancies often arise from:
Q. Table 2. Troubleshooting Data Contradictions
| Issue | Diagnostic Tool | Corrective Action |
|---|---|---|
| Low activity in vitro | LC-MS | Repurify via preparative HPLC |
| Inconsistent IC₅₀ | Dose-response curves | Use internal controls (e.g., staurosporine for kinases) |
| Batch-to-batch variability | XRPD | Optimize crystallization conditions |
What strategies are recommended for optimizing binding affinity to biological targets?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents on the pyridine ring (e.g., electron-withdrawing groups enhance π-π stacking) .
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict interactions with target pockets (e.g., kinase ATP-binding sites) .
- Protonation State Analysis : Adjust pH during assays to stabilize the charged dihydrochloride form, improving solubility and target engagement .
Case Study : Replacing a methyl group with trifluoromethyl increased TrkA inhibition by 10-fold .
What safety protocols should be followed when handling this compound?
Methodological Answer:
Q. First Aid :
- Inhalation : Move to fresh air; monitor for respiratory distress .
- Skin Contact : Rinse with water for 15 minutes; apply emollient if irritation persists .
How do structural modifications alter the pharmacological profile?
Methodological Answer:
Q. Table 3. Impact of Modifications
| Modification | Pharmacokinetic Effect | Reference |
|---|---|---|
| Piperidine N-alkylation | ↑ LogP (improved lipophilicity) | |
| Pyridine C-5 halogenation | ↑ CYP450 resistance |
What in vitro assays evaluate kinase inhibition potential?
Methodological Answer:
Q. Protocol :
Pre-incubate kinase with ATP (1 mM) and compound (0.1–100 µM).
Quench reaction with EDTA; measure ADP production .
What are the solubility characteristics, and how do they impact biological assays?
Methodological Answer:
- Aqueous Solubility : >10 mg/mL in PBS (pH 7.4) due to dihydrochloride salt .
- DMSO Stock Solutions : Prepare at 10 mM; dilute to <0.1% in assays to avoid solvent toxicity .
Formulation Tip : For in vivo studies, use 5% dextrose to prevent precipitation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
